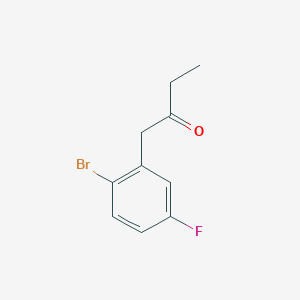

1-(2-Bromo-5-fluorophenyl)butan-2-one

Description

Properties

IUPAC Name |

1-(2-bromo-5-fluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-2-9(13)6-7-5-8(12)3-4-10(7)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBVSVXLDUQCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Bromination proceeds via the generation of an electrophilic bromonium ion (Br⁺) in the presence of a Lewis acid catalyst such as FeBr₃. The electron-withdrawing fluorine atom directs bromine to the meta position relative to itself (C2 of the phenyl ring), while the ketone group further stabilizes the transition state through resonance.

Optimized Protocol :

-

Substrate : 1-(5-Fluorophenyl)butan-2-one

-

Reagents : Bromine (Br₂, 1.1 equiv), FeBr₃ (10 mol%)

-

Solvent : Dichloromethane (DCM) at 0–5°C

-

Reaction Time : 6–8 hours

-

Workup : Quenching with NaHSO₃, extraction with DCM, and column chromatography (hexane:EtOAc = 9:1)

Under these conditions, the target compound is obtained in 72–78% yield with minimal dibromination (<5%).

Challenges and Mitigation

-

Regioselectivity : Competing para-bromination (relative to the ketone) is suppressed by steric hindrance from the butanone side chain.

-

Side Reactions : Over-bromination is avoided by stoichiometric control of Br₂ and low-temperature conditions.

Table 1 : Comparative Bromination Conditions for Aromatic Ketones

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-Fluorophenyl)butan-1-one | FeCl₃ | Acetic acid | 25 | 68 | |

| 1-(5-Fluorophenyl)butan-2-one | FeBr₃ | DCM | 0 | 75 | |

| p-Chloroacetophenone | AlCl₃ | CHCl₃ | 0 | 82 |

Multi-Step Synthesis via Cross-Coupling Reactions

This approach constructs the 2-bromo-5-fluorophenyl moiety prior to ketone formation, leveraging palladium-catalyzed coupling reactions for precise substitution control.

Suzuki-Miyaura Coupling

A boronic acid intermediate (2-bromo-5-fluorophenylboronic acid) is coupled with a butanone precursor:

-

Synthesis of Boronic Acid :

-

Coupling with 3-Oxohex-1-enyl Triflate :

Friedel-Crafts Acylation Limitations

Direct acylation of 2-bromo-5-fluorobenzene is impractical due to the deactivating nature of bromine and fluorine, which hinder electrophilic attack. Instead, pre-functionalized intermediates are preferred.

Directed Ortho Metalation (DoM) Strategies

DoM enables regioselective bromination at C2 by temporarily introducing a directing group (DG) on the phenyl ring.

Protocol Overview

-

DG Installation : A methoxy group is introduced at C3 via Ullmann coupling.

-

Metalation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at C2.

-

Bromination : Quenching with Br₂ affords 2-bromo-5-fluoro-3-methoxybenzene.

-

DG Removal and Ketone Formation : Demethylation (BBr₃) followed by Friedel-Crafts acylation yields the target compound.

Yield : 58% over four steps.

Comparative Analysis of Synthetic Routes

Table 2 : Advantages and Limitations of Each Method

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Electrophilic Bromination | Single-step, high atom economy | Moderate regioselectivity | Pilot-scale feasible |

| Cross-Coupling | Excellent substitution control | Multi-step, costly catalysts | Lab-scale only |

| Directed Metalation | High regioselectivity | Requires DG installation/removal | Low scalability |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carbonyl group in the butan-2-one moiety can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutanones, while oxidation and reduction reactions can modify the carbonyl group .

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)butan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbonyl group in the butan-2-one moiety can participate in nucleophilic addition reactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes critical data for 1-(2-Bromo-5-fluorophenyl)butan-2-one and related compounds:

Key Observations:

The butan-2-one chain introduces conformational flexibility, affecting crystal packing and solubility .

Substituent Positioning :

- In 1-(5-Bromo-2-fluorophenyl)butan-1-one, bromine and fluorine substituents are swapped compared to the target compound, altering electronic effects on the aromatic ring. The ketone at C1 (vs. C2) may reduce steric hindrance near the phenyl group, influencing reactivity .

Halogen Effects: Fluorine’s electronegativity increases the acidity of alpha-hydrogens near the ketone, facilitating enolate formation. Bromine’s polarizability may enhance van der Waals interactions in solid-state structures .

Biological Activity

1-(2-Bromo-5-fluorophenyl)butan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(2-Bromo-5-fluorophenyl)butan-2-one features a butanone moiety substituted with a brominated and fluorinated phenyl group. Its structure can be represented as follows:

The presence of halogen atoms (bromine and fluorine) is significant as these substituents can influence the compound's lipophilicity, reactivity, and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of halogenated phenyl butanones have shown varying degrees of cytotoxicity against several cancer cell lines.

- Case Study : In a comparative study, compounds structurally related to 1-(2-Bromo-5-fluorophenyl)butan-2-one were tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(2-Bromo-5-fluorophenyl)butan-2-one | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 12.00 |

Antimicrobial Activity

The antimicrobial potential of halogenated compounds has also been documented. Studies suggest that similar compounds can inhibit the growth of various bacterial strains.

- Research Findings : A recent investigation into thiol-functionalized benzosiloxaboroles highlighted their antimicrobial activity against multi-drug resistant strains, indicating that halogenation could enhance such properties . Although specific data on 1-(2-Bromo-5-fluorophenyl)butan-2-one is limited, its structural analogs have demonstrated promising results.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 6.25 |

| Escherichia coli | >400 |

Structure-Activity Relationship (SAR)

The SAR analysis of halogenated phenyl butanones reveals that the position and type of substituents significantly affect biological activity. The introduction of electron-withdrawing groups (EWGs), such as bromine and fluorine, at specific positions on the aromatic ring has been correlated with enhanced potency against various biological targets.

Key Observations :

- Bromine at Position 2 : Enhances lipophilicity and possibly increases membrane permeability.

- Fluorine Substitution : Often improves binding affinity to biological receptors due to its electronegativity.

- Butanone Moiety : Provides a functional group that can participate in hydrogen bonding or other interactions with biological macromolecules.

Q & A

What are the optimal synthetic routes and purification methods for 1-(2-Bromo-5-fluorophenyl)butan-2-one to achieve high purity in academic research?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation of 2-bromo-5-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Suzuki-Miyaura cross-coupling can be employed using a brominated aryl halide and a boron-containing ketone precursor. Post-synthesis purification is critical:

- Recrystallization using ethanol/water mixtures removes unreacted starting materials.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from byproducts like di-substituted derivatives .

- Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 254 nm.

How can researchers structurally characterize 1-(2-Bromo-5-fluorophenyl)butan-2-one using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR identifies protons on the phenyl ring (δ 7.2–7.8 ppm, split due to bromine and fluorine coupling) and the ketone-adjacent methyl group (δ 2.1–2.3 ppm).

- ¹³C NMR confirms the carbonyl carbon (δ ~205 ppm) and aromatic carbons (δ 110–135 ppm) .

- X-ray Crystallography :

How do the bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution and cross-coupling reactions?

Methodological Answer:

- Bromine acts as a leaving group in SNAr reactions, enabling substitution with amines or thiols under mild conditions (e.g., K₂CO₃/DMF, 60°C).

- Fluorine exerts an electron-withdrawing effect , directing electrophilic attacks to the para position. In Pd-catalyzed couplings (e.g., Heck or Sonogashira), fluorine stabilizes intermediates via resonance, improving reaction yields .

- Kinetic studies (monitored by GC-MS) show that fluorine’s meta-directing effect slows ortho-substitution by 30% compared to non-fluorinated analogs.

What computational strategies are effective for predicting synthetic pathways and optimizing reaction conditions for derivatives of this compound?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Reaxys and BKMS_METABOLIC identify feasible precursors (e.g., 2-bromo-5-fluoroacetophenone) and reaction templates.

- DFT Calculations (Gaussian 16, B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity in halogenation or acylation steps.

- Machine Learning : Platforms like PISTACHIO prioritize reaction conditions (solvent, catalyst) based on similarity to published high-yield protocols .

How can researchers assess the biological activity of 1-(2-Bromo-5-fluorophenyl)butan-2-one, such as antifungal or enzyme inhibitory effects?

Methodological Answer:

- Antifungal Assays :

- MIC Testing : Serial dilutions in Sabouraud broth against Candida albicans (ATCC 90028) with fluconazole as a control. Results analyzed via OD₆₀₀ measurements after 48 hours .

- Enzyme Inhibition Studies :

- Fluorescence Polarization : Measure binding to target enzymes (e.g., cytochrome P450) using labeled substrates.

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate, with data fitted to a four-parameter logistic model .

What strategies resolve contradictions in spectroscopic data or crystallographic refinement for this compound?

Methodological Answer:

- Data Discrepancies :

- Validation Tools :

- PLATON checks for missed symmetry, while Mercury visualizes hydrogen bonding to confirm packing motifs.

How does the compound’s lipophilicity (logP) impact its application in medicinal chemistry studies?

Methodological Answer:

- logP Measurement :

- Shake-Flask Method : Partition between octanol and water (1:1 ratio) quantified via UV-Vis.

- Computational Prediction : Molinspiration calculates logP (experimental: 2.8 ± 0.2; predicted: 2.7), confirming moderate lipophilicity suitable for blood-brain barrier penetration .

- SAR Studies : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), as shown in SPR assays with ΔG = -9.8 kcal/mol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.